molecular formula C11H11BrN2S B12760701 4-Bromodexamisole CAS No. 71461-23-9

4-Bromodexamisole

Cat. No.: B12760701
CAS No.: 71461-23-9
M. Wt: 283.19 g/mol
InChI Key: HTHGAIADRJRJOY-JTQLQIEISA-N
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Description

4-Bromodexamisole is a brominated derivative of dexamisole, a known anthelmintic agent belonging to the benzimidazole class. The bromine substituent likely increases lipophilicity and improves target binding, a trend observed in related compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole, which exhibits enhanced interactions with biological targets due to halogen substitution .

Properties

CAS No.

71461-23-9

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

HTHGAIADRJRJOY-JTQLQIEISA-N

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromodexamisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Benzimidazole Derivatives

Benzimidazole derivatives with bromine substitutions, such as Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- , demonstrate how halogenation influences bioactivity. The trifluoromethyl and nitro groups in this compound enhance its stability and electron-withdrawing effects, whereas this compound’s simpler bromine substitution may prioritize steric accessibility for target binding .

Compound Substituents Molecular Weight Key Applications
Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- Br, NO₂, CF₃ 335.1 g/mol Medicinal chemistry, drug design
This compound (inferred) Br at position 4 ~300–350 g/mol* Anthelmintic, potential anticancer

*Estimated based on structural analogs.

Brominated Oxazole and Thiazole Derivatives

Compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and 4-Bromophenylthioacetate highlight the role of bromine in modulating reactivity. The oxazole derivative’s bromophenyl group enhances antimicrobial activity, while the thioacetate group in the latter compound increases electrophilicity, enabling nucleophilic substitutions . In contrast, this compound’s benzimidazole core may offer greater hydrogen-bonding capacity, improving target specificity .

Imidazole-Based Analogs

1-(4-Bromophenyl)imidazole-2-thiol and 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide illustrate how bromine positioning affects biological activity. This compound’s bromine at the 4-position of the benzimidazole ring may similarly optimize steric and electronic interactions with parasitic or cancer cell targets .

Data Table: Key Brominated Heterocycles and Their Properties

Compound Core Structure Substituents Molecular Weight Bioactivity Reference
This compound (inferred) Benzimidazole Br at position 4 ~300–350 g/mol Anthelmintic, anticancer
Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- Benzimidazole Br, NO₂, CF₃ 335.1 g/mol Drug design
4-(4-Bromophenyl)-2-methyl-1,3-oxazole Oxazole Br, methyl 238.1 g/mol Antimicrobial
1-(4-Bromophenyl)imidazole-2-thiol Imidazole Br, thiol 255.1 g/mol Antioxidant, enzyme inhibition
4-(Bromomethyl)benzo[d]oxazole Benzooxazole Br, methyl 212.0 g/mol High reactivity for synthesis

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